molecular formula C22H22BrNO6 B3938934 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate

8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate

Cat. No. B3938934
M. Wt: 476.3 g/mol
InChI Key: NUEPTIYKEAAELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a quinoline derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate is not fully understood. However, studies have suggested that this compound may exert its effects by interfering with the DNA synthesis and repair processes in cells.
Biochemical and Physiological Effects:
Studies have shown that 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate has cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs. In addition, this compound has been found to exhibit high selectivity and sensitivity towards zinc ions, making it a promising tool for the detection of zinc in biological samples.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate in lab experiments is its high selectivity and sensitivity towards zinc ions. This makes it a valuable tool for the detection of zinc in biological samples. However, one limitation of using this compound is its cytotoxic effects on cells, which may make it unsuitable for certain types of experiments.

Future Directions

There are several future directions for research on 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate. One area of interest is the development of new drugs for the treatment of cancer based on this compound. Researchers may also explore the potential applications of this compound in other areas of scientific research, such as the detection of other metal ions or the development of new fluorescent probes. Finally, further studies may be needed to fully understand the mechanism of action of 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate and its potential effects on cells.

Scientific Research Applications

8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit high selectivity and sensitivity towards zinc ions, making it a promising tool for the detection of zinc in biological samples.
Another area of research where 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate has shown potential is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2.C2H2O4/c1-14-12-15(2)20(17(21)13-14)24-11-5-10-23-18-8-3-6-16-7-4-9-22-19(16)18;3-1(4)2(5)6/h3-4,6-9,12-13H,5,10-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEPTIYKEAAELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCOC2=CC=CC3=C2N=CC=C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]quinoline;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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